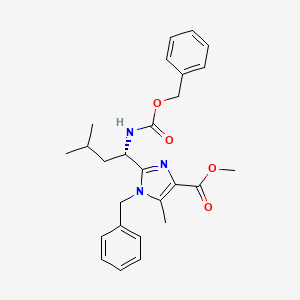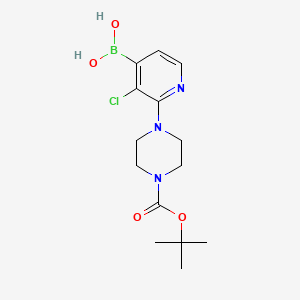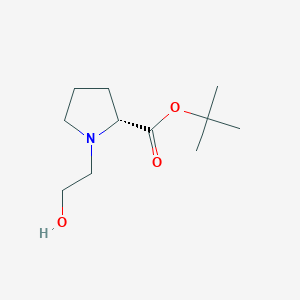
tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate
Overview
Description
Tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate, also known as TBC, is a chemical compound used in a variety of scientific research applications. It is a member of the pyrrolidine family of compounds and is characterized by its three tert-butyl groups and two carboxylate groups. TBC is a versatile compound used in a variety of laboratory experiments, including organic synthesis, as a catalyst for chemical reactions, and as a reagent in biochemical and physiological studies. In
Scientific Research Applications
Asymmetric Synthesis
- Asymmetric Synthesis of Polyfluoroalkylated Prolinols : The compound has been used in the asymmetric synthesis of polyfluoroalkylated prolinols. This process involves the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, yielding high diastereoselectivities (Funabiki et al., 2008).
Synthesis and Crystal Structure Analysis
- Synthesis and Crystal Structure of Derivatives : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a derivative, has been synthesized and characterized, including X-ray diffraction studies, revealing its crystal structure and molecular arrangement (Naveen et al., 2007).
Enantioselective Nitrile Anion Cyclization
- Synthesis of N-tert-Butyl Disubstituted Pyrrolidines : The compound plays a role in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This synthesis has high yield and excellent enantiomeric excess, demonstrating its utility in creating chiral pyrrolidine structures (Chung et al., 2005).
Key Intermediate in Azasugar Synthesis
- Asymmetric Synthesis of Pyrrolidine Azasugars : A key intermediate for the synthesis of pyrrolidine azasugars has been developed starting from a derivative of the compound. This synthesis is crucial in the production of polyhydroxylated pyrrolidines, essential for azasugar production (Pei-qiang, 2011).
Synthesis of 5-Hydroxyalkyl Derivatives
- Mukaiyama Crossed-Aldol-Type Reaction : The compound is used in synthesizing 5-hydroxyalkyl derivatives through a Mukaiyama crossed-aldol-type reaction. This synthesis leads to the creation of chiral centers and demonstrates the compound's utility in complex organic reactions (Vallat et al., 2009).
Synthesis of Antiinflammatory Agents
- Creation of Antiinflammatory Compounds : Derivatives have been synthesized with potential antiinflammatory and analgesic properties. These compounds show dual inhibitory activity and could lead to new therapeutic agents (Ikuta et al., 1987).
properties
IUPAC Name |
tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9-5-4-6-12(9)7-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGTTXZREDKWEY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



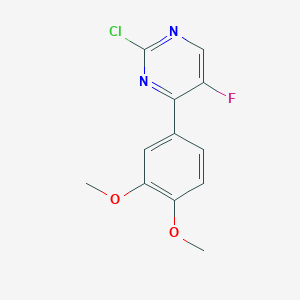
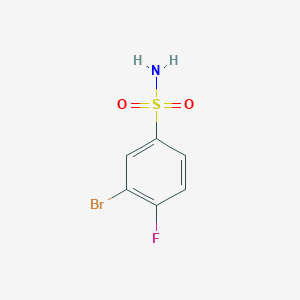
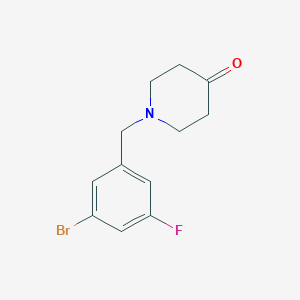


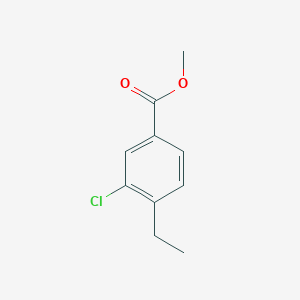
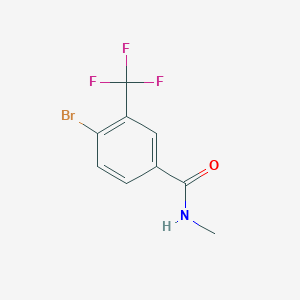
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B1406968.png)

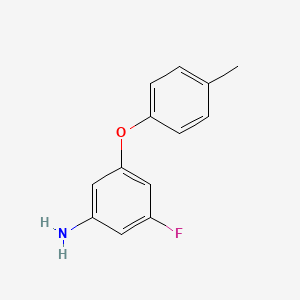
![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)
